molecular formula C17H18O6 B12320875 4,4',6-Trimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohexan]-3'-ene-2',3-dione

4,4',6-Trimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohexan]-3'-ene-2',3-dione

Cat. No.: B12320875
M. Wt: 318.32 g/mol
InChI Key: RFCKBUUKRORCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’,6-Trimethoxy-6’-methyl-3H-spiro[benzofuran-2,1’-cyclohexan]-3’-ene-2’,3-dione is a complex organic compound with a unique spiro structure This compound is characterized by its multiple methoxy groups and a spiro connection between a benzofuran and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,6-Trimethoxy-6’-methyl-3H-spiro[benzofuran-2,1’-cyclohexan]-3’-ene-2’,3-dione typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of methoxy groups through methylation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’,6-Trimethoxy-6’-methyl-3H-spiro[benzofuran-2,1’-cyclohexan]-3’-ene-2’,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

4,4’,6-Trimethoxy-6’-methyl-3H-spiro[benzofuran-2,1’-cyclohexan]-3’-ene-2’,3-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, given its ability to interact with biological targets.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’,6-Trimethoxy-6’-methyl-3H-spiro[benzofuran-2,1’-cyclohexan]-3’-ene-2’,3-dione stands out due to its specific arrangement of methoxy groups and the spiro linkage, which confer unique chemical and biological properties

Properties

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione

InChI

InChI=1S/C17H18O6/c1-9-5-10(20-2)8-14(18)17(9)16(19)15-12(22-4)6-11(21-3)7-13(15)23-17/h6-9H,5H2,1-4H3

InChI Key

RFCKBUUKRORCHH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC(=O)C12C(=O)C3=C(O2)C=C(C=C3OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.